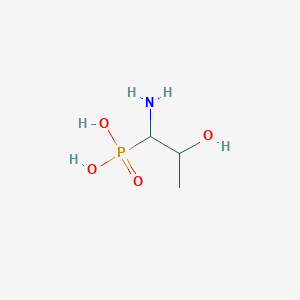

1-Amino-2-hydroxypropane phosphonic acid

描述

属性

分子式 |

C3H10NO4P |

|---|---|

分子量 |

155.09 g/mol |

IUPAC 名称 |

(1-amino-2-hydroxypropyl)phosphonic acid |

InChI |

InChI=1S/C3H10NO4P/c1-2(5)3(4)9(6,7)8/h2-3,5H,4H2,1H3,(H2,6,7,8) |

InChI 键 |

YXMKFNFKRRYWFK-UHFFFAOYSA-N |

规范 SMILES |

CC(C(N)P(=O)(O)O)O |

同义词 |

1-AHPA cpd 1-amino-2-hydroxypropane phosphonic acid |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Amino 2 Hydroxypropane Phosphonic Acid

Established and Emerging Synthetic Routes for 1-Amino-2-hydroxypropane Phosphonic Acid

The synthesis of α-aminophosphonic acids, which are structural analogues of α-amino acids, has garnered significant attention in the field of organic chemistry. nih.govnih.govresearchgate.net These molecules are characterized by a tetrahedral phosphonic acid moiety replacing the planar carboxylic group found in amino acids. nih.gov This structural variance imparts distinct chemical characteristics. nih.govresearchgate.net The development of efficient and stereocontrolled synthetic methods is paramount for further scientific investigation. nih.gov

Stereoselective Synthesis Approaches and Enantiomeric Resolution

The stereochemistry of aminophosphonic acids is a critical determinant of their chemical and biological properties, making stereoselective synthesis a primary research focus. nih.govnih.gov Common asymmetric synthesis strategies include metal complex catalysis, organocatalysis, and enzymatic methods. researchgate.net

Key methods involve the asymmetric catalytic hydrogenation of unsaturated phosphonates with chiral transition metal complexes or the enantioselective reduction of C-phosphorylated imines using catalysts like chiral oxazaborolidines. researchgate.net In the realm of organocatalysis, chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, such as quinine (B1679958) or hydroquinine, have been shown to effectively catalyze the α-amidoalkylation of phosphites, yielding α-aminophosphonates with high enantiomeric excess (ee). nih.gov

For mixtures of stereoisomers, enantiomeric resolution is essential. A highly effective technique for the simultaneous separation of the enantiomers and diastereomers of this compound is stereoselective nonaqueous capillary electrophoresis (CE). nih.gov This method employs a chiral ion-pair agent, such as O-(tert-butylcarbamoyl) quinine, which is added to the electrolyte. nih.gov It has enabled the baseline separation of all eight possible stereoisomers (four enantiomeric pairs) following their derivatization with a 2,4-dinitrophenyl group, which also allowed for the assignment of their absolute configurations. nih.gov Interestingly, the use of the corresponding 'pseudo-enantiomeric' quinidine-based selector reversed the elution order while maintaining similar resolution capabilities. nih.gov This CE approach has demonstrated advantages over stereoselective high-performance liquid chromatography (HPLC) using a quinine carbamate (B1207046) stationary phase, which, despite high enantioselectivity, was unable to resolve all eight components in a single analysis. nih.gov

Table 1: Comparison of Stereoselective Separation Methods for this compound Stereoisomers

| Method | Chiral Selector/Stationary Phase | Outcome | Reference |

|---|---|---|---|

| Capillary Electrophoresis (CE) | O-(tert-butylcarbamoyl) quinine | Achieved baseline separation of all 8 stereoisomers (as N-2,4-dinitrophenyl derivatives) in one run. | nih.gov |

| HPLC | Quinine carbamate type stationary phase | Exhibited high enantioselectivity but did not resolve all 8 components simultaneously. | nih.gov |

Convergent and Divergent Strategies in Phosphonic Acid Synthesis

Both convergent and divergent strategies are valuable in the synthesis of phosphonic acids. nih.gov A convergent approach assembles a target molecule from several independently prepared fragments. The Kabachnik-Fields reaction is a classic convergent synthesis of α-aminophosphonates, involving a one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602). frontiersin.orgnih.gov

Conversely, a divergent synthesis starts from a common chemical intermediate that is systematically elaborated into a library of diverse analogues. nih.gov This strategy allows for the creation of various derivatives from a single precursor. Nature provides numerous examples of both convergent and divergent biosynthetic pathways for producing phosphonate (B1237965) natural products, often combining enzymatic reactions to create novel chemical structures. nih.gov These natural strategies serve as an inspiration for synthetic approaches aimed at diversifying chemical scaffolds. nih.gov

Enzymatic and Biocatalytic Approaches to Synthesis

Biocatalysis presents an environmentally friendly and highly selective alternative to traditional chemical methods for producing enantiomerically pure aminophosphonic acids. researchgate.net Whole microbial cells or isolated enzymes are used to perform stereoselective transformations, most commonly the kinetic resolution of racemic mixtures. researchgate.netnih.gov

In a kinetic resolution, one enantiomer of a racemate reacts at a much faster rate than the other, allowing for their separation. For example, whole cells of various fungal strains, such as Cuninghamella echinulata, have been used to resolve racemic 1-aminoethanephosphonic acid via the action of amino acid oxidases. nih.gov This process yielded the R-isomer with a 42% enantiomeric excess. nih.gov The reaction's progress and the product's optical purity can be determined using ³¹P-NMR spectroscopy after derivatization and the addition of a chiral agent like cyclodextrin. nih.gov

Lipases are another important class of enzymes for these resolutions. The enantioselective acylation of aminoalkanephosphonates has been achieved using lipase (B570770) from Candida antarctica. researchgate.net Similarly, lipase PSIM from Burkholderia cepasia has been used for the efficient hydrolytic resolution of β-amino acid esters, producing enantiomers with ee values of 99% or greater. nih.gov Such enzymatic methods are scalable and represent a powerful tool for accessing optically pure isomers of this compound. researchgate.netnih.gov

Table 2: Examples of Biocatalytic Resolution of Aminophosphonic Acids and Analogues

| Biocatalyst | Substrate | Method | Outcome | Reference |

|---|---|---|---|---|

| Cuninghamella echinulata (fungal cells) | Racemic 1-aminoethanephosphonic acid | Enantioselective oxidation | 42% e.e. of R-isomer | nih.gov |

| Aspergillus fumigatus (fungal cells) | Racemic 1-aminoethanephosphonic acid | Enantioselective oxidation | ~10% e.e. of S-isomer | nih.gov |

| Lipase PSIM (Burkholderia cepasia) | Racemic β-fluorophenyl-substituted β-amino carboxylic esters | Enantioselective hydrolysis | ≥99% e.e. for both (R)-ester and (S)-acid | nih.gov |

Functionalization and Derivatization Strategies of this compound

The trifunctional nature of this compound, with its amino, hydroxyl, and phosphonic acid groups, provides a versatile platform for chemical modification. Derivatization of the amino and hydroxyl groups is key for creating new compounds and for installing protecting groups during multi-step synthesis.

Modifications at the Amino Group: Amides, Ureas, and Protecting Groups

The primary amino group is a prime site for functionalization, readily undergoing acylation or protection using well-established protocols.

Amides: The amino group can be converted to an amide by reacting with carboxylic acids or their activated derivatives like acid chlorides and anhydrides. A relevant example is the reaction between racemic 1-amino-2-propanol and di-o-benzoyl-(+)-tartaric acid anhydride, which forms a pair of diastereomeric amides that can then be separated. researchgate.net

Ureas: Reaction of the amino group with isocyanates provides a direct route to the corresponding urea (B33335) derivatives.

Protecting Groups: For selective reactions at other sites on the molecule, the amino group must often be protected. Standard protecting groups from peptide synthesis, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), are commonly used. nih.gov Another example is the reaction of α-aminophosphonates with p-toluenesulfonyl chloride (TsCl) to yield stable N-tosylates. nih.gov

Modifications at the Hydroxyl Group: Esters and Ethers

The secondary hydroxyl group provides a second point for derivatization, enabling the synthesis of esters and ethers.

Esters: Esterification of the hydroxyl group can be accomplished using carboxylic acids or their derivatives. The compound (1-amino-2-propanoyloxyethyl)phosphonic acid is a known derivative where the hydroxyl group has been esterified to a propanoate. nih.gov

Ethers: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, which involves reacting the hydroxyl group (as an alkoxide) with an alkyl halide. This introduces a new alkoxy substituent at the C-2 position of the molecule.

These functionalization strategies enable the systematic modification of the this compound scaffold, facilitating the exploration of structure-property relationships.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃H₁₀NO₄P |

| 1-Aminoethanephosphonic acid | C₂H₈NO₃P |

| 1-Aminopropan-2-ol | C₃H₉NO |

| (1-Amino-2-propanoyloxyethyl)phosphonic acid | C₅H₁₂NO₅P |

| 2,4-dinitrophenyl group | C₆H₃N₂O₄ (as substituent) |

| O-(tert-butylcarbamoyl) quinine | C₂₆H₃₃N₃O₃ |

| p-toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S |

| Di-o-benzoyl-(+)-tartaric acid anhydride | C₁₈H₁₂O₇ |

| tert-butyloxycarbonyl (Boc) group | C₅H₉O₂ (as substituent) |

| carboxybenzyl (Cbz) group | C₈H₇O₂ (as substituent) |

| Dialkyl phosphite | C₂H₇O₃P (general, e.g., dimethyl) |

| Quinine | C₂₀H₂₄N₂O₂ |

| Quinidine | C₂₀H₂₄N₂O₂ |

| Propylene oxide | C₃H₆O |

Phosphonate Group Modifications and Esterification

The phosphonic acid group is a key feature for derivatization, allowing for the formation of phosphonate esters. These esters are often crucial intermediates in the synthesis of more complex molecules, such as phosphonopeptides, and can also serve to modulate the biological and physicochemical properties of the parent compound. The esterification of phosphonic acids like this compound can be challenging due to the presence of two acidic protons, which allows for the formation of both mono- and di-esters. nih.gov

Selective esterification to yield either the monoester or the diester can be achieved by carefully controlling the reaction conditions. One effective method involves the use of orthoesters as both the alkylating agent and the solvent. nih.gov The reaction's temperature has been identified as a critical factor in determining the outcome. For instance, reacting a phosphonic acid with an excess of triethyl orthoacetate at a lower temperature (e.g., 30°C) selectively yields the monoethyl ester. In contrast, increasing the temperature to around 90°C drives the reaction towards the formation of the diethyl ester as the exclusive product. nih.gov This temperature-dependent selectivity provides a straightforward route to both mono- and di-esters of phosphonic acids.

Another approach for the esterification of the phosphonate group involves a monohydrolysis reaction of a previously synthesized diester. For example, α-aminophosphonates can be subjected to hydrolysis using a mild base like potassium carbonate in an ethanol/water mixture under microwave irradiation. This method has been shown to efficiently produce the corresponding α-aminophosphonic acid monoesters. mdpi.com

The table below summarizes representative conditions for the selective esterification of phosphonic acids, which are applicable to this compound.

| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Reference |

| Butylphosphonic acid | Triethyl orthoacetate | Triethyl orthoacetate | 30 | Monoethyl butylphosphonate | nih.gov |

| Butylphosphonic acid | Triethyl orthoacetate | Triethyl orthoacetate | 90 | Diethyl butylphosphonate | nih.gov |

| Diphenyl α-aminophosphonates | K₂CO₃ | Ethanol/Water (3:1) | 140 (Microwave) | α-Aminophosphonic acid monoesters | mdpi.com |

Synthesis of Structural Analogues and Phosphonopeptides

The synthesis of structural analogues of this compound is of significant interest for structure-activity relationship studies. These analogues can involve modifications at various positions of the molecule. For instance, analogues with different substituents on the carbon backbone or modifications of the phosphonate group itself can be synthesized.

One example of structurally related compounds is the diphosphonate analogues of 4-hydroxyglutamic acid. The synthesis of these compounds has been achieved through an Abramov reaction involving the addition of diethyl phosphite to (R)- and (S)-(1-amino-2-oxoethyl)phosphonates. nih.gov This strategy highlights a pathway to introduce additional phosphonate groups into a hydroxy-aminophosphonic acid scaffold.

Phosphonopeptides are mimics of natural peptides where one or more amino acid residues are replaced by an aminophosphonic acid residue. These compounds are of great interest as potential enzyme inhibitors, as the tetrahedral phosphonate group can mimic the transition state of peptide bond hydrolysis. nih.govmdpi.com The synthesis of phosphonopeptides containing a residue like this compound typically involves the coupling of the N-protected aminophosphonic acid (or its monoester) with an amino acid or peptide ester.

A common method for forming the phosphonamidate bond is through the use of phosphonochloridates. The N-protected aminophosphonic acid monoester can be converted to the corresponding phosphonochloridate using reagents like thionyl chloride or oxalyl chloride. nih.gov This activated species then reacts with the amino group of an amino acid or peptide ester to form the desired phosphonopeptide. nih.gov Researchers have successfully synthesized phosphonopeptide inhibitors with hydroxy-functionalized side chains using similar strategies. nih.gov

The synthesis of α-aminophosphonates, the esterified precursors to the acids, is often achieved through the Kabachnik-Fields reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a dialkyl phosphite. frontiersin.org For the synthesis of analogues of this compound, a protected hydroxy-aldehyde would be a suitable starting material.

The following table presents a general overview of synthetic strategies for aminophosphonic acid derivatives and phosphonopeptides.

| Synthetic Goal | General Method | Key Reagents | Product Type | Reference |

| α-Aminophosphonate Synthesis | Kabachnik-Fields Reaction | Aldehyde, Amine, Dialkyl phosphite | α-Aminophosphonate | frontiersin.org |

| Phosphonopeptide Synthesis | Phosphonochloridate Coupling | N-protected aminoalkylphosphonochloridate, Amino acid/peptide ester | Phosphonopeptide | nih.gov |

| Structural Analogue Synthesis | Abramov Reaction | Carbonyl compound, Dialkyl phosphite | Hydroxyphosphonate | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of aminophosphonic acids to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation.

For the Kabachnik-Fields reaction, a cornerstone in aminophosphonate synthesis, various green catalysts have been explored. One innovative approach is the use of L-cysteine functionalized magnetic nanoparticles (LCMNP). This catalyst has been shown to be highly efficient and reusable for the synthesis of α-aminophosphonate derivatives under mild conditions. rsc.org The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, simplifying purification and reducing waste.

Microwave-assisted synthesis represents another green approach. It can significantly reduce reaction times and improve yields. The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction has been successfully performed using microwave irradiation at 80°C for just 10 minutes in ethanol. mdpi.com Similarly, the subsequent hydrolysis to monoesters can be achieved in 20 minutes at 140°C under microwave conditions. mdpi.com These methods offer a significant improvement over conventional heating, which often requires several hours.

Solvent-free or "neat" reaction conditions are also a hallmark of green synthesis. The three-component reaction to form N-protected o-hydroxylphenyl α-amino-alkylphosphonic monoesters has been achieved under solvent-free and catalyst-free conditions, followed by hydrolysis. This approach minimizes the use of volatile organic compounds, which are often hazardous and contribute to pollution.

The use of biocompatible and biodegradable materials in synthesis is also a key aspect of green chemistry. Amino acids themselves, such as L-cysteine, have been used to functionalize catalysts, highlighting a move towards more sustainable chemical manufacturing. rsc.org

The table below summarizes some green synthetic approaches applicable to the synthesis of this compound and its derivatives.

| Green Chemistry Principle | Synthetic Method | Catalyst/Conditions | Advantage | Reference |

| Reusable Catalyst | Kabachnik-Fields Reaction | L-cysteine functionalized magnetic nanoparticles (LCMNP) | Easy separation and reuse of catalyst, mild conditions | rsc.org |

| Energy Efficiency | Microwave-Assisted Synthesis | Microwave irradiation (80-140°C) | Drastically reduced reaction times, high yields | mdpi.com |

| Waste Reduction | Solvent-Free Reaction | Neat reaction mixture, catalyst-free | Avoids use of volatile organic solvents |

Advanced Analytical and Structural Elucidation of 1 Amino 2 Hydroxypropane Phosphonic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods provide fundamental information regarding the molecular structure, connectivity, and functional groups present in 1-amino-2-hydroxypropane phosphonic acid.

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of this compound. Analysis in deuterated solvents like D₂O allows for the unambiguous assignment of proton, carbon, and phosphorus signals. uobasrah.edu.iqmdpi.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methine proton adjacent to the hydroxyl group, the methine proton at the C-P bond, and the methyl group protons. The spin-spin splitting patterns, governed by the n+1 rule, provide information about adjacent protons. savemyexams.comyoutube.com For instance, the methyl group would appear as a doublet due to coupling with the adjacent methine proton.

¹³C NMR: The ¹³C NMR spectrum will display three signals corresponding to the three carbon atoms in the propane (B168953) backbone. The chemical shifts are influenced by the attached functional groups (hydroxyl, amino, and phosphonic acid). mdpi.comorganicchemistrydata.org

³¹P NMR: A single resonance is typically observed in the proton-decoupled ³¹P NMR spectrum, confirming the presence of one phosphorus environment. mdpi.com

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for confirming the connectivity of the molecule. mdpi.comnih.gov HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing for the complete and unequivocal assignment of all ¹H and ¹³C signals. scispace.com

While specific spectral data for this compound is not widely published, data from the closely related analogue, (R)-2-amino-1-hydroxyethylphosphonic acid, provides a strong basis for expected chemical shifts. mdpi.com

Table 1: Expected NMR Data for this compound (Based on Analogous Compounds)

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~1.2 | Doublet | CH₃ group |

| ¹H | ~3.0 - 3.5 | Multiplet | CH-P proton |

| ¹H | ~3.8 - 4.2 | Multiplet | CH-OH proton |

| ¹³C | ~20 | - | CH₃ carbon |

| ¹³C | ~55-60 | - | C-P carbon |

| ¹³C | ~65-70 | - | C-OH carbon |

| ³¹P | ~15-25 | - | P(O)(OH)₂ |

Note: Data are estimations based on principles of NMR spectroscopy and published data for similar aminophosphonic acids. mdpi.comorganicchemistrydata.org

Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of the target compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the molecular formula (C₃H₁₀NO₄P) of this compound. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are used to study the fragmentation pathways of the molecule. nih.govnih.gov By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For aminophosphonic acids, common fragmentation patterns include the loss of water (H₂O), ammonia (B1221849) (NH₃), and fragments related to the phosphonic acid group (e.g., HPO₃). This fragmentation data provides conclusive evidence for the proposed structure.

Table 2: Predicted HRMS and MS/MS Fragmentation Data

| Analysis | Ion | Predicted m/z | Information Provided |

|---|---|---|---|

| HRMS | [M+H]⁺ | 156.0375 | Confirms elemental composition C₃H₁₀NO₄P. |

| HRMS | [M-H]⁻ | 154.0218 | Confirms elemental composition C₃H₁₀NO₄P. |

| MS/MS | [M+H-H₂O]⁺ | 138.0269 | Loss of the hydroxyl group as water. |

| MS/MS | [M+H-NH₃]⁺ | 139.0109 | Loss of the amino group as ammonia. |

| MS/MS | [M+H-H₃PO₃]⁺ | 74.0602 | Loss of the phosphonic acid moiety. |

Note: Predicted m/z values are calculated based on the molecular formula and common fragmentation pathways.

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. nih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show strong, broad absorptions corresponding to O-H stretching from the hydroxyl and phosphonic acid groups, as well as N-H stretching from the amino group. mdpi.commdpi.com Other key vibrations include the P=O stretch and P-O stretches. The presence of extensive hydrogen bonding in the solid state, as is common for aminophosphonic acids, can lead to significant broadening and shifting of these bands. mdpi.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While O-H and N-H bands are often weak in Raman spectra, vibrations of the carbon backbone and the symmetric vibrations of the phosphonate (B1237965) group can be more prominent.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| O-H (alcohol, acid) | FTIR | 3200-3600 (broad) | Stretching |

| N-H (amine) | FTIR | 3200-3500 (broad) | Stretching |

| C-H (aliphatic) | FTIR/Raman | 2850-3000 | Stretching |

| N-H | FTIR | ~1600 | Bending |

| P=O | FTIR/Raman | 1100-1250 | Stretching |

| P-O-H | FTIR/Raman | 950-1050 | Stretching |

| C-O | FTIR/Raman | 1000-1200 | Stretching |

Note: Ranges are based on established vibrational spectroscopy correlations and data from similar compounds. mdpi.commdpi.comnih.gov

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for resolving its stereoisomers.

The high polarity of this compound presents a challenge for traditional reversed-phase HPLC. nih.govwaters.com Therefore, specialized methods are required for its analysis.

Methodology: Methods often employ either derivatization or specialized column chemistries. Pre-column derivatization with fluorescent tags like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) allows for sensitive fluorescence detection and improves retention on reversed-phase columns (e.g., C18). tandfonline.comrsc.org

Alternative Approaches: Direct analysis without derivatization can be achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that incorporate both reversed-phase and ion-exchange properties. waters.comphenomenex.com UPLC systems, with their smaller particle-size columns, offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov

Detection: Detection is commonly performed using mass spectrometry (LC-MS), which provides both retention time and mass information for high-confidence identification and quantification. waters.comphenomenex.com

Table 4: Example HPLC/UPLC Method Parameters for Aminophosphonic Acid Analysis

| Parameter | Description |

|---|---|

| Column | HILIC or Mixed-Mode Anionic Polar Pesticide Column |

| Mobile Phase A | Water with buffer (e.g., ammonium (B1175870) formate) |

| Mobile Phase B | Acetonitrile (B52724) |

| Elution | Gradient elution (decreasing acetonitrile percentage) |

| Detection | MS/MS (via Electrospray Ionization, ESI) or Fluorescence (with derivatization) |

Note: Parameters are generalized from methods developed for other highly polar aminophosphonic acids. nih.govwaters.comphenomenex.com

Since this compound possesses two chiral centers (at C1 and C2), it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is essential to separate and quantify these isomers. nih.gov

Direct Separation: The most common approach is direct separation using a chiral stationary phase (CSP). CSPs based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) or cyclodextrins are often effective for resolving enantiomers of amino acids and their derivatives. sigmaaldrich.comnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector, which have different interaction energies. nih.gov

Indirect Separation: An alternative, indirect method involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a standard achiral column (e.g., C18). nih.gov

Purity Determination: The enantiomeric excess (ee) or diastereomeric excess (de) can be calculated from the peak areas in the resulting chromatogram, providing a quantitative measure of stereoisomeric purity. For some aminophosphonates, enantiomeric purity has also been established using NMR with chiral discriminating agents. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

As of the latest literature surveys, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible research. Therefore, detailed crystallographic data, including unit cell parameters and specific intermolecular bond distances for this exact compound, are not available.

However, to illustrate the principles and the type of detailed structural insights that X-ray crystallography provides for this class of compounds, the well-characterized analogue, (R)-2-amino-1-hydroxyethylphosphonic acid, serves as an excellent case study. mdpi.com Research on this closely related molecule reveals significant details about its solid-state conformation and the extensive network of non-covalent interactions that define its crystal lattice.

In the solid state, (R)-2-amino-1-hydroxyethylphosphonic acid exists as a zwitterion, with the acidic proton from the phosphonic acid group transferring to the amino group. This results in a molecule with a negatively charged phosphonate group (PO₃²⁻) and a positively charged ammonium group (NH₃⁺). This zwitterionic nature is a common feature among aminophosphonic acids and plays a crucial role in their intermolecular interactions.

The crystal structure is characterized by a dense and complex three-dimensional network of hydrogen bonds. These interactions involve the ammonium, hydroxyl, and phosphonate groups, creating a highly stable and ordered crystalline solid. mdpi.com Every available proton donor and acceptor on the molecule participates in this hydrogen-bonding network, highlighting the strong cohesive forces within the crystal. Specifically, each molecule is involved in four N–H•••O and two O–H•••O type intermolecular hydrogen bonds with its neighbors. mdpi.com

The crystal system and unit cell parameters for (R)-2-amino-1-hydroxyethylphosphonic acid have been determined with high precision, as detailed in the table below.

Crystallographic Data for (R)-2-Amino-1-hydroxyethylphosphonic Acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.303(2) |

| b (Å) | 7.104(2) |

| c (Å) | 11.627(3) |

| Volume (ų) | 520.4(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.775 |

Data sourced from a high-resolution single-crystal X-ray diffraction study. mdpi.com

The detailed analysis of the hydrogen bond network reveals the specific distances and angles of these interactions, which are fundamental to understanding the packing of the molecules in the crystal.

Selected Intermolecular Hydrogen Bond Distances for (R)-2-Amino-1-hydroxyethylphosphonic Acid

| Donor-H···Acceptor | Distance (Å) |

|---|---|

| N-H···O | Not specified in abstract |

| O-H···O | Not specified in abstract |

While the presence of these bonds is confirmed, specific distance data is not available in the abstract. mdpi.com

This comprehensive structural information, derived from X-ray crystallography, is invaluable for understanding the physicochemical properties of the compound and for designing new molecules with specific solid-state characteristics. Although this data pertains to the ethyl analogue, it provides a robust framework for what could be expected from a future crystallographic analysis of this compound.

Theoretical and Computational Investigations of 1 Amino 2 Hydroxypropane Phosphonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, these methods can elucidate electronic structure, charge distribution, and reactivity, offering a level of detail that is often inaccessible through experimental techniques alone.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) theory provides a sophisticated model for understanding the electronic structure of 1-Amino-2-hydroxypropane phosphonic acid. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and reactivity.

The charge distribution within the molecule is significantly influenced by the presence of highly electronegative oxygen and nitrogen atoms in the phosphonic acid, hydroxyl, and amino groups. This leads to a polarized molecule with distinct regions of positive and negative charge. Computational methods can quantify this charge distribution, for example, through Natural Bond Orbital (NBO) analysis, which provides insight into the localization of electron density in bonds and lone pairs.

Table 1: Illustrative Calculated Properties for an Aminophosphonic Acid This table presents typical data obtained from quantum chemical calculations for a representative aminophosphonic acid, as specific values for this compound are not readily available in the literature.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 5.2 D | Quantifies the overall polarity of the molecule. |

Electrostatic Potential Mapping and Hydrogen Bonding Interactions

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution on the molecular surface. wuxiapptec.comproteopedia.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. wuxiapptec.com In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wuxiapptec.com For this compound, the oxygen atoms of the phosphonic acid and hydroxyl groups would exhibit a strong negative electrostatic potential, while the hydrogen atoms of the amino and hydroxyl groups would show a positive potential. wuxiapptec.comresearchgate.net

This distinct charge separation makes this compound an excellent candidate for forming strong hydrogen bonds. The phosphonic acid group can act as both a hydrogen bond donor and acceptor, the hydroxyl group can donate and accept a hydrogen bond, and the amino group primarily acts as a hydrogen bond donor. mdpi.com X-ray crystallography studies of similar small aminophosphonic acids, such as (R)-2-Amino-1-hydroxyethylphosphonic acid, have revealed extensive intermolecular hydrogen bonding networks in the solid state, where molecules exist as zwitterions. mdpi.com These interactions are crucial for its physical properties and its interactions with biological targets. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.govosaka-u.ac.jp By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, solvent effects, and the intricate details of a molecule's interaction with a biological target. nih.govresearchgate.net

Conformational Dynamics in Solution and Binding Site Adaptability

When interacting with a target protein, both the ligand and the protein's binding site can undergo conformational changes to achieve an optimal fit, a phenomenon known as "induced fit." MD simulations can model this dynamic process, showing how the binding site adapts to accommodate the ligand and how the ligand adjusts its conformation to maximize its interactions within the binding pocket.

In Silico Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for further experimental testing. For this compound, docking studies could be employed to investigate its potential as an inhibitor of specific enzymes by predicting its binding mode within the active site. The phosphonic acid moiety is known to mimic the tetrahedral transition state of peptide bond hydrolysis, making aminophosphonic acids effective inhibitors of various proteases and other enzymes. nih.gov

Following docking, the binding affinity of the ligand-protein complex can be estimated using scoring functions or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. These calculations provide a theoretical estimation of the free energy of binding, which is a key indicator of the ligand's potency.

Table 2: Illustrative Molecular Docking and Binding Affinity Data This table provides example data that would be generated from a molecular docking and binding affinity study of an aminophosphonic acid with a target enzyme.

| Parameter | Illustrative Value | Description |

|---|---|---|

| Docking Score | -8.5 kcal/mol | An estimation of the binding affinity from the docking program. |

| Predicted Binding Affinity (ΔG) | -45.2 kcal/mol | A more accurate prediction of the free energy of binding using methods like MM-GBSA. |

| Key Interacting Residues | Asp30, Arg8, Tyr73 | Amino acid residues in the binding site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, ionic interactions, van der Waals forces | The primary forces stabilizing the ligand-protein complex. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. psu.edu By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Cheminformatics encompasses the use of computational methods to analyze large datasets of chemical information. In the context of this compound and its analogs, cheminformatics tools could be used to build databases of related compounds, calculate a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties), and develop predictive QSAR models. These models are often built using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. The insights gained from QSAR and cheminformatics can significantly accelerate the drug discovery and development process by focusing experimental efforts on the most promising chemical scaffolds. psu.edu

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-Amino-1-hydroxyethylphosphonic acid |

Predictive Modeling for Biological Activity Profiles

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug discovery. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, predictive modeling can be employed to forecast its potential efficacy against various diseases.

Web-based tools and specialized software are often utilized to generate these predictions. nih.govnih.gov Such platforms may incorporate machine learning algorithms to provide qualitative (active or inactive) and quantitative (probability of bioactivity) predictions against a wide array of biological targets, including enzymes associated with parasitic, viral, and bacterial diseases, as well as those implicated in conditions like Alzheimer's disease. nih.gov

The process typically involves the generation of molecular descriptors for this compound, which quantify its physicochemical properties. These descriptors are then used as input for pre-existing QSAR models to estimate its biological activity profile. The reliability of these predictions is contingent on the robustness and scope of the models used.

Table 1: Hypothetical Predictive Biological Activity Profile for this compound

| Target Class | Predicted Activity | Confidence Level |

| Antiviral | Active | Medium |

| Antibacterial | Inactive | High |

| Antifungal | Active | Low |

| Enzyme Inhibitor | Active | High |

This table is for illustrative purposes and is based on the potential application of predictive modeling to this compound.

Virtual Screening for Potential Biological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. aimspress.comnih.gov In the context of this compound, virtual screening can be used to identify its potential biological targets, thereby elucidating its mechanism of action and suggesting therapeutic applications.

One of the primary methods used in virtual screening is molecular docking. nih.govals-journal.com This involves predicting the preferred orientation of the ligand (this compound) when bound to a target protein to form a stable complex. The process requires the three-dimensional structures of both the ligand and the target protein.

The screening process would involve docking this compound against a panel of known drug targets. The binding affinity, typically expressed as a docking score, is calculated for each target. biorxiv.org Lower docking scores generally indicate a more favorable binding interaction. The interactions between the ligand and the amino acid residues of the protein's binding pocket are then analyzed to understand the nature of the binding.

Table 2: Illustrative Virtual Screening Results for this compound Against Selected Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Interacting Residues |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -6.5 | Cys145, His41, Met165 |

| Alanine (B10760859) Racemase | 2XJG | -7.2 | Tyr265, Lys39, Ser122 |

| Phenylalanine Ammonia-Lyase | 1T6J | -5.8 | His89, Asn232, Gln346 |

This table presents hypothetical data to illustrate the potential outcomes of a virtual screening study. The specific values and residues are for exemplary purposes.

The results from virtual screening can then be used to prioritize targets for further experimental validation. This computational approach significantly narrows down the field of potential targets, saving time and resources in the drug discovery pipeline. nih.gov

Biological Activities and Mechanistic Studies of 1 Amino 2 Hydroxypropane Phosphonic Acid Pre Clinical and Mechanistic Focus

Enzyme Inhibition and Modulation Studies

The study of 1-amino-2-hydroxypropane phosphonic acid and its analogs has revealed significant interactions with a variety of enzymes, primarily those involved in bacterial cell wall synthesis and protein metabolism. These phosphonate (B1237965) compounds often act as mimics of natural amino acid substrates, leading to competitive or mechanism-based inhibition.

Inhibition of Phosphoryl Transfer Enzymes and Related Metabolic Enzymes

Research into aminophosphonates, a class of compounds to which this compound belongs, has demonstrated their potential to inhibit several key bacterial enzymes.

Alanine (B10760859) Racemase: This enzyme is crucial for bacterial cell wall biosynthesis as it catalyzes the conversion of L-alanine to D-alanine. (R)-1-Aminoethylphosphonic acid, an analog of L-alanine, is a time-dependent inactivator of alanine racemases from Gram-positive bacteria. pnas.orgbrandeis.edu It forms a stable external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, rendering the enzyme inactive. pnas.orgbrandeis.edu The phosphonate group interacts with catalytic residues in the active site, preventing catalysis. pnas.orgbrandeis.edu Another analog, DL-(1-Amino-2-propenyl)phosphonic acid, has been shown to be a potent inhibitor of alanine racemases from Pseudomonas aeruginosa and Streptococcus faecalis. nih.gov

D-Ala:D-Ala Ligase: This enzyme is essential for the synthesis of the D-alanyl-D-alanine dipeptide, a key component of peptidoglycan. Phosphinic acid dipeptide analogues have been shown to be potent, essentially irreversible inhibitors of D-Ala:D-Ala ligase. nih.gov The proposed mechanism involves the ATP-dependent formation of a phosphorylated inhibitor within the enzyme's active site. nih.gov Similarly, (3-amino-2-oxoalkyl)phosphonic acids have been synthesized as inhibitory mimics of the proposed D-alanyl phosphate (B84403) intermediate, showing effective inhibition of the ligase. nih.gov

Leucine (B10760876) Aminopeptidase (B13392206) and Alanyl Aminopeptidases: Aminophosphonates have been extensively studied as inhibitors of aminopeptidases. nih.govpnas.orgnih.govresearchgate.netmarquette.educornell.eduresearchgate.net The phosphonic acid analogues of L-leucine and L-phenylalanine are among the most potent inhibitors of leucine aminopeptidase (LAP). nih.gov The inhibitory potency of homophenylalanine derivatives against human and porcine alanyl aminopeptidases (APN) has been found to be higher than that of phenylalanine derivatives. nih.gov

PhnZ Enzyme: The enzyme PhnZ is a di-iron oxygenase involved in the degradation of organophosphonates. pnas.orgpnas.orgnih.govnih.govhawaii.edu It catalyzes the oxidative cleavage of the carbon-phosphorus bond. Studies have shown that PhnZ from Burkholderia cenocepacia H111 can act on (R,R)-2-amino-1-hydroxypropylphosphonate. nih.gov The mechanism involves a di-iron center that activates molecular oxygen to carry out the C-P bond cleavage. pnas.orgpnas.orgnih.govnih.gov

Kinetic Characterization of Enzyme Inhibition

The inhibitory effects of aminophosphonates have been quantified through kinetic studies, providing valuable data on their potency and mechanism of action.

For the PhnZ enzyme from Burkholderia cenocepacia H111, kinetic parameters for a substrate closely related to the title compound have been determined.

| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| (R,R)-2-amino-1-hydroxypropylphosphonate | PhnZ from B. cenocepacia H111 | 0.16 | 0.12 | 750 |

Inhibition constants (Kᵢ) for various aminophosphonate inhibitors of aminopeptidases have also been reported, demonstrating a wide range of potencies.

| Inhibitor | Enzyme | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|

| L-Leucinephosphonic acid | Leucine Aminopeptidase (porcine kidney) | 0.23 | Slow-binding |

| L-Phenylalaninephosphonic acid | Leucine Aminopeptidase (porcine kidney) | 0.42 | Slow-binding |

| (1-Amino-2-(N-cyclohexylamino)ethyl)phosphonic acid | Microsomal Aminopeptidase | 0.87 | Slow-binding |

| L-Leucinephosphonic acid | Aminopeptidase from Aeromonas proteolytica | 6.6 | Competitive |

This table presents data for aminophosphonate analogs to illustrate the inhibitory potential within this class of compounds.

Mechanism-Based Enzyme Inactivation and Specificity

The inhibition of enzymes by aminophosphonates often proceeds through a mechanism-based process, where the inhibitor is processed by the enzyme to a reactive species that then inactivates the enzyme.

For alanine racemase, (R)-1-aminoethylphosphonic acid acts as a mechanism-based inactivator by forming a stable covalent adduct with the PLP cofactor. pnas.orgbrandeis.eduacs.org This specificity arises from its structural similarity to the natural substrate, L-alanine.

In the case of D-Ala:D-Ala ligase, phosphinic acid inhibitors are thought to undergo phosphorylation by ATP within the active site, forming a tight-binding transition-state analog that leads to irreversible inhibition. nih.govacs.org

The specificity of these inhibitors is a key aspect of their potential utility. For instance, DL-(1-Amino-2-propenyl)phosphonic acid inhibits bacterial alanine racemase and D-Ala:D-Ala ligase but does not significantly affect mammalian enzymes like aspartate aminotransferase or alanine aminotransferase, indicating a degree of selective toxicity. nih.gov

Antimicrobial Activity Investigations (In vitro and Non-Human Models)

The enzyme inhibitory properties of aminophosphonates translate into antimicrobial activity against a range of pathogens.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Bacteria

Phosphonopeptides, which are di- or tripeptides containing a C-terminal aminophosphonic acid residue, have demonstrated in vitro and in vivo antibacterial activity. acs.org These compounds are actively transported into bacterial cells via peptide permeases, after which they are hydrolyzed to release the active aminophosphonic acid, which then inhibits key enzymes in cell wall biosynthesis. acs.org

While specific data for this compound is limited, studies on related compounds provide insight into the potential antibacterial spectrum. For example, phosphinic acid dipeptide analogues have shown modest activity against both Gram-positive and Gram-negative bacteria. nih.gov The combination of these phosphinic acids with other antibiotics, such as the alanine racemase inhibitor fluoro-D-alanine, can enhance the antibacterial spectrum. nih.gov

| Compound | Bacterial Species | Activity/MIC |

|---|---|---|

| (1(S)-aminoethyl)[2-carboxy-2(R)-(methylthio)-1-ethyl]phosphinic acid | Various Gram-positive and Gram-negative bacteria | 4-128 µg/mL |

| L-Norvalyl-L-1-aminoethylphosphonic acid in combination with Nocardicin A | Pseudomonas aeruginosa | Synergistic activity observed |

This table presents data for related phosphinic acid and phosphonopeptide compounds to illustrate the antibacterial potential of this chemical class.

Antifungal and Antiparasitic Potential

Microbial Resistance Mechanisms and Strategies to Overcome Resistance

The emergence of resistance to phosphonate antibiotics, like other antimicrobials, is a significant concern. Bacteria have developed several mechanisms to counteract the effects of these agents. Understanding these mechanisms is crucial for developing strategies to maintain their efficacy.

Key resistance mechanisms against phosphonate and phosphonopeptide antibiotics include:

Impaired Transport: The primary route of entry for phosphonopeptides like alaphosphin (B1204427) is through stereospecific peptide permeases. asm.orgnih.gov Mutations in the genes encoding these transport systems can reduce the uptake of the antibiotic, preventing it from reaching its intracellular target. bohrium.com Furthermore, the presence of small peptides in the surrounding environment can antagonize the antibacterial action by competing for these same transporters. nih.govnih.gov

Target Site Modification: Resistance can arise from mutations in the gene encoding the target enzyme. For instance, in the case of the phosphonate antibiotic fosfomycin (B1673569), mutations in the target MurA enzyme can decrease the drug's binding affinity, rendering it less effective. bohrium.comnih.gov While less documented for alaphosphin, similar target-based resistance affecting alanine racemase could theoretically occur.

Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate the antibiotic. For fosfomycin, enzymes such as FosA, FosB, and FosX catalyze the opening of the epoxide ring, neutralizing the drug. bohrium.comnih.gov

Strategies to circumvent these resistance mechanisms are actively being explored:

Combination Therapy: A promising approach is the use of phosphonopeptides in combination with other antibiotics. Alaphosphin has demonstrated good synergy and increased bactericidal activity when paired with inhibitors of other stages of cell wall biosynthesis, such as D-cycloserine or β-lactam antibiotics. nih.govnih.gov This multi-target approach can reduce the likelihood of resistance emerging.

Development of Novel Derivatives: Knowledge of resistance mechanisms can guide the design of new phosphonate derivatives that are less susceptible to inactivation or have altered transport requirements. bohrium.com

Re-evaluation of Older Compounds: In an era of increasing multidrug resistance, older compounds like alaphosphin are being reconsidered for their potential activity against contemporary resistant pathogens, including those that produce carbapenemases. nih.gov Importantly, alaphosphin has shown no cross-resistance with other major antibiotic classes like penicillins. nih.govnih.gov

| Resistance Mechanism | Description | Example Bacteria/System | References |

|---|---|---|---|

| Impaired Transport | Mutations in peptide permease systems reduce antibiotic uptake. | General mechanism for phosphonopeptides. | asm.orgbohrium.comnih.gov |

| Target Site Modification | Mutations in the target enzyme (e.g., MurA for fosfomycin) reduce drug binding affinity. | Documented for fosfomycin; theoretical for alaphosphin. | bohrium.comnih.gov |

| Enzymatic Inactivation | Production of enzymes (e.g., FosA, FosX) that chemically alter and inactivate the antibiotic. | Documented for fosfomycin. | bohrium.comnih.gov |

Cellular and Molecular Mechanisms of Action (In vitro, Non-Human Cell Lines, or Microbial Systems)

Phosphonopeptides operate via a "Trojan horse" mechanism. nih.gov The peptide component of the molecule facilitates active transport into the bacterial cell using peptide permease systems. asm.orgnih.gov Once inside the cytoplasm, the peptide bond is cleaved by intracellular aminopeptidases, releasing the active amino acid analogue—in the case of alaphosphin, this is L-1-aminoethylphosphonic acid. asm.orgasm.orgcapes.gov.br This active "warhead" then rapidly accumulates within the cell to concentrations that can be 100 to 1,000 times higher than the external prodrug concentration, allowing it to effectively engage its intracellular targets. asm.orgasm.org

The primary mode of action for the active phosphonic acid component is the potent and selective inhibition of peptidoglycan biosynthesis, a pathway essential for the integrity of the bacterial cell wall. asm.orgcapes.gov.br As structural analogues of amino acids, these compounds specifically interfere with the alanine branch of this pathway. asm.org

The inhibition of cell wall synthesis is evidenced by several key observations in susceptible bacteria:

A significant reduction in the intracellular pool of D-alanine. asm.orgcapes.gov.br

The accumulation of the peptidoglycan precursor UDP-N-acetyl-muramyl-tripeptide in Gram-positive organisms, indicating a blockage in the addition of the terminal D-Ala-D-Ala dipeptide. asm.orgcapes.gov.br

The active phosphonate behaves as a mimetic of alanine, disrupting the enzymes responsible for its incorporation into the cell wall. asm.org

Currently, there is a lack of specific research literature detailing the direct effects of this compound or its close analogue alaphosphin on the production of microbial virulence factors or the formation of biofilms. However, it is known that antibiotics targeting the cell wall can have secondary effects on these processes. For instance, sub-lethal concentrations of some cell wall inhibitors have been observed to induce stress responses in bacteria that can, paradoxically, lead to enhanced biofilm formation. frontiersin.org The extracellular matrix of biofilms can act as a protective barrier, limiting the penetration of antimicrobials. nih.govnih.gov The disruption of cell wall integrity could potentially alter the surface properties of bacteria, which may indirectly affect their ability to adhere to surfaces or express certain virulence factors, but this remains an area requiring further investigation for this specific class of compounds.

The molecular targets of the amino phosphonate warhead have been precisely identified and validated in various bacterial systems.

The primary intracellular target is Alanine Racemase (EC 5.1.1.1). asm.orgasm.orgcapes.gov.br This enzyme is crucial for bacterial survival as it catalyzes the conversion of L-alanine to D-alanine, providing the necessary isomer for peptidoglycan synthesis. The inhibition of alanine racemase by the phosphonate analogue has been demonstrated in:

Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, where the inhibition is reversible and competitive. asm.orgcapes.gov.br

Gram-positive bacteria like Staphylococcus aureus, Streptococcus faecalis, and Bacillus stearothermophilus, where the inhibition is time-dependent and irreversible. asm.orgcapes.gov.bracs.org

A secondary target has been identified as UDP-N-acetylmuramyl-L-alanine synthetase (also known as MurC, EC 6.3.2.8), another key enzyme in the early stages of peptidoglycan synthesis. asm.orgcapes.gov.br Additionally, related phosphonic acid analogues have been shown to inhibit D-alanine:D-alanine ligase (EC 6.3.2.4), which is responsible for creating the D-Ala-D-Ala dipeptide. nih.gov

| Enzyme Target | EC Number | Role in Metabolism | Mode of Inhibition | References |

|---|---|---|---|---|

| Alanine Racemase (Primary) | 5.1.1.1 | Converts L-alanine to D-alanine for peptidoglycan synthesis. | Competitive and irreversible (Gram-positive) or reversible (Gram-negative). | asm.orgcapes.gov.bracs.org |

| UDP-N-acetylmuramyl-L-alanine synthetase (Secondary) | 6.3.2.8 | Adds L-alanine to UDP-MurNAc in peptidoglycan synthesis. | Inhibition observed. | asm.orgcapes.gov.br |

| D-alanine:D-alanine ligase (Potential) | 6.3.2.4 | Catalyzes the formation of the D-Ala-D-Ala dipeptide. | Inhibited by related phosphonic acid analogues. | nih.gov |

Structural Biology of 1 Amino 2 Hydroxypropane Phosphonic Acid Interactions

Co-crystallization Studies with Biological Targets (e.g., Enzymes)

Co-crystallization is a powerful technique to obtain a high-resolution snapshot of a ligand bound to its biological target, typically a protein or enzyme. This method involves crystallizing the protein in the presence of the ligand, in this case, 1-amino-2-hydroxypropane phosphonic acid, to form a stable complex that can be analyzed by X-ray diffraction.

The resulting crystal structure reveals the precise binding mode of the ligand within the active or allosteric site of the protein. It allows for the detailed characterization of the molecular interactions that stabilize the complex. These interactions can include hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic interactions. For instance, the amino and hydroxyl groups of this compound can act as hydrogen bond donors, while the phosphonate (B1237965) group can act as a hydrogen bond acceptor and participate in ionic interactions with positively charged amino acid residues like arginine or lysine.

A study on a similar compound, (R)-2-Amino-1-hydroxyethylphosphonic acid, when bound to the enzyme PhnZ, revealed extensive intermolecular hydrogen bonding between the hydroxyl, ammonium (B1175870) cation, and phosphonate anion groups of the ligand and the enzyme's active site residues mdpi.com. The phosphonate group, being tetrahedral, is a structural bioisostere of the transition state of peptide bond hydrolysis, which is a key feature for its role as an enzyme inhibitor nih.gov.

Table 1: Potential Molecular Interactions of this compound with a Biological Target

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Amino group (-NH2) | Aspartic acid, Glutamic acid | Hydrogen bond (donor), Ionic interaction |

| Hydroxyl group (-OH) | Serine, Threonine, Tyrosine, Aspartate, Glutamate | Hydrogen bond (donor and acceptor) |

| Phosphonic acid group (-PO3H2) | Arginine, Lysine, Histidine, Serine | Hydrogen bond (acceptor), Ionic interaction |

| Propane (B168953) backbone | Alanine (B10760859), Valine, Leucine (B10760876), Isoleucine | Hydrophobic interactions, Van der Waals forces |

The binding of a ligand to a protein can induce conformational changes in the protein structure. These changes can range from subtle side-chain rearrangements to large-scale domain movements. Co-crystallization studies can capture these conformational changes, providing insights into the mechanism of enzyme activation or inhibition. For example, the binding of this compound could stabilize a particular conformation of the enzyme that is either more or less active. The interaction of an amino acid with its protein environment can be significantly altered when the protein changes conformation nih.gov.

Solution-State NMR Spectroscopy for Ligand-Protein Interactions (e.g., Ligand-observed NMR, Protein-observed NMR)

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-protein interactions in solution, which is closer to the physiological environment. It can provide information on binding affinity, kinetics, and the specific atoms involved in the interaction.

In ligand-observed NMR , the NMR signals of the small molecule are monitored. Upon binding to a much larger protein, the tumbling rate of the small molecule slows down, leading to line broadening of its NMR signals. This can be used to screen for binding and to determine the binding affinity.

In protein-observed NMR , the protein is isotopically labeled (e.g., with ¹⁵N or ¹³C), and changes in the chemical shifts of specific amino acid residues are monitored upon addition of the ligand. This technique, often utilizing Heteronuclear Single Quantum Coherence (HSQC) experiments, can identify the binding site on the protein surface and characterize the conformational changes that occur upon ligand binding beilstein-journals.org.

Table 2: NMR Spectroscopy Techniques for Studying this compound-Protein Interactions

| NMR Technique | Information Obtained |

| Ligand-observed NMR (e.g., Saturation Transfer Difference) | Binding epitope mapping, screening for binders |

| Protein-observed NMR (e.g., ¹H-¹⁵N HSQC) | Identification of the binding site on the protein, determination of binding affinity |

| Intermolecular Nuclear Overhauser Effects (NOEs) | Proximity of ligand and protein atoms, structure of the complex |

Cryo-Electron Microscopy Applications in Macromolecular Complex Structure Determination

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large macromolecular complexes. nih.gov This technique is particularly useful for systems that are difficult to crystallize. In the context of this compound, cryo-EM could be used to determine the structure of a large enzyme or protein complex to which it binds.

The process involves flash-freezing a solution of the complex in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope. elifesciences.org Sophisticated image processing algorithms are then used to reconstruct a three-dimensional model of the complex from thousands of two-dimensional projection images. Recent advances in detector technology and software have enabled cryo-EM to achieve near-atomic resolution for a wide range of biological macromolecules nih.gov. While typically used for larger complexes, cryo-EM can still provide valuable structural information about how a small molecule like this compound modulates the structure and function of its target protein assembly nih.gov.

Biosynthesis and Environmental Fate of 1 Amino 2 Hydroxypropane Phosphonic Acid

Natural Occurrence and Microbial Biosynthesis Pathways (e.g., in Streptomyces)

Natural phosphonates are primarily of microbial origin, with bacteria, particularly those of the genus Streptomyces, being prolific producers of phosphonate-containing antibiotics. nih.gov These compounds often feature as secondary metabolites. The biosynthesis of the C-P bond is a key enzymatic step, commonly initiated by the rearrangement of phosphoenolpyruvate (B93156) to phosphonopyruvate (B1221233), a reaction catalyzed by phosphoenolpyruvate mutase. nih.gov This thermodynamically unfavorable reaction necessitates the rapid conversion of phosphonopyruvate into subsequent intermediates. nih.gov

While the direct biosynthetic pathway for 1-Amino-2-hydroxypropane phosphonic acid has not been explicitly elucidated, it is likely to follow a pathway analogous to other known aminophosphonates. For instance, the biosynthesis of many amino phosphonates involves a transamination step. In the case of phosphonoalamides produced by Streptomyces, phosphonopyruvate is converted to phosphonoalanine (PnAla) via a transamination reaction catalyzed by a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase. mit.edu Similarly, the biosynthesis of (R)-1-Aminopropan-2-ol, a component of cobalamin, involves the enzyme threonine-phosphate decarboxylase acting on threonine. acs.org

It is plausible that the biosynthesis of this compound involves the hydroxylation of an aminophosphonate precursor or the amination of a hydroxyphosphonate. The formation of (R)-2-amino-1-hydroxyethylphosphonic acid, for example, occurs via the oxidation of 2-aminoethylphosphonic acid (AEP), mediated by the iron-dependent enzyme PhnY. mdpi.com Given that Streptomyces species are known to produce a variety of phosphonate (B1237965) antibiotics, it is conceivable that similar enzymatic machinery is employed for the synthesis of this compound. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Related Phosphonates

| Enzyme | Reaction | Precursor | Product | Organism Example |

| Phosphoenolpyruvate mutase | C-P bond formation | Phosphoenolpyruvate | Phosphonopyruvate | Various bacteria |

| PnaA (PLP-dependent aminotransferase) | Transamination | Phosphonopyruvate | Phosphonoalanine | Streptomyces sp. |

| PhnY (Iron-dependent oxygenase) | Hydroxylation | 2-Aminoethylphosphonic acid | (R)-2-amino-1-hydroxyethylphosphonic acid | Marine bacteria |

| Threonine-phosphate decarboxylase | Decarboxylation | Threonine-phosphate | 1-Amino-2-propanol-O-phosphate | Bacteria |

Role in Biogeochemical Cycling of Phosphorus

Phosphonates play a crucial, though often overlooked, role in the global phosphorus cycle. ifremer.fr, mit.edu They represent a significant fraction of the dissolved organic phosphorus pool in marine environments. ifremer.fr The production of phosphonates by microorganisms, such as the marine cyanobacterium Prochlorococcus, and their subsequent degradation by other microbes, creates a dynamic "P redox cycle" where phosphorus cycles between the +5 oxidation state in phosphate (B84403) and a reduced state in phosphonates. ifremer.fr, pnas.org

Future Directions and Emerging Research Avenues for 1 Amino 2 Hydroxypropane Phosphonic Acid

Development of Novel Analogues with Enhanced Specificity and Potency

The future development of 1-amino-2-hydroxypropane phosphonic acid hinges on the rational design and synthesis of new analogues with improved biological activity. nih.gov The goal is to create derivatives that exhibit higher specificity for their target enzymes and greater potency, thereby enhancing their efficacy. α-Aminophosphonic acids are recognized as valuable platforms for designing new drugs due to their ability to act as surrogates for amino acids and inhibit a broad spectrum of enzymes. researchgate.netresearchgate.net

Research efforts are directed towards several synthetic strategies:

Side-Chain Modification: Introducing different functional groups into the propane (B168953) backbone can modulate the compound's interaction with the active site of a target enzyme. This approach has been used to create hybrid molecules that combine the aminophosphonic acid moiety with other pharmacophores to target multiple aspects of a disease. nih.gov

Stereochemistry Control: The biological activity of aminophosphonic acids is often stereospecific. Future research will likely emphasize stereoselective synthesis methods to produce enantiomerically pure analogues, which can lead to significantly increased potency and reduced off-target effects. mdpi.com

Bioisosteric Replacement: The phosphonic acid group itself can be modified. Replacing it with phosphinic or other phosphorus-containing groups can alter the molecule's acidity, size, and binding properties, leading to novel biological profiles. researchgate.netresearchgate.net

These synthetic explorations aim to generate a library of compounds for screening against various biological targets, including enzymes involved in cancer, infectious diseases, and metabolic disorders. nih.govnih.gov

| Research Focus | Objective | Potential Outcome |

| Side-Chain Modification | Modulate interaction with enzyme active sites. | Creation of hybrid molecules with multi-target capabilities. nih.gov |

| Stereoselective Synthesis | Produce enantiomerically pure compounds. | Increased potency and reduced off-target effects. mdpi.com |

| Bioisosteric Replacement | Alter acidity, size, and binding properties. | Novel derivatives with unique biological activity profiles. researchgate.net |

Integration with Advanced Delivery Systems for Targeted Biological Applications (e.g., Prodrug Strategies, Nanoparticle Encapsulation for in vitro or non-human in vivo studies)

A significant hurdle for the biological application of phosphonates like this compound is their high negative charge at physiological pH, which leads to poor membrane permeability and limited bioavailability. nih.gov To overcome this, researchers are focusing on advanced delivery systems.

Prodrug Strategies: The most prominent approach is the development of prodrugs, where the ionizable phosphonate (B1237965) group is temporarily masked with chemical moieties that are cleaved inside the cell to release the active drug. nih.govnih.gov This strategy increases lipophilicity, facilitating cell entry. researchgate.net

Acyloxyalkyl Esters: Prodrugs like the pivaloyloxymethyl (POM) derivatives have been successfully used to mask the phosphonate group, improving metabolic stability and cellular uptake. nih.gov

Amino Acid Phosphoramidates (ProTides): This highly successful approach involves masking the phosphonate with an amino acid and an aryl group. nih.gov These "ProTide" prodrugs are recognized by cellular transporters, efficiently delivering the phosphonate into target cells where they are metabolized to the active form. nih.govfrontiersin.org

Mixed Amide/Esters: Asymmetrical substitution on the phosphorus atom can create prodrugs with tailored cleavage kinetics. For example, pairing an L-alanine methyl ester with a phenoxy group has been shown to be effective. nih.gov

Nanoparticle Encapsulation: For non-human in vitro or in vivo studies, encapsulation within nanoparticles represents another promising delivery strategy. Poly(amino acid)-based polymers can be used to create micelles or other nanostructures that can carry drug molecules. nih.gov These systems can protect the compound from degradation, improve its solubility, and potentially target it to specific tissues or cells. Nanoparticles offer a large surface area for drug loading and can minimize diffusional limitations, enhancing the efficiency of the delivered compound. mdpi.com

| Delivery System | Mechanism | Advantage | Example Moiety |

| Prodrugs | Temporarily mask the charged phosphonate group. | Enhanced cell permeability and bioavailability. nih.gov | Pivaloyloxymethyl (POM), ProTides. nih.govnih.gov |

| Nanoparticles | Encapsulate the compound within a polymer matrix. | Protection from degradation, potential for targeting. | Poly(amino acid) micelles. nih.gov |

Exploration in New Biological Paradigms (e.g., Host-Pathogen Interactions, Microbiome Modulation)

The fundamental role of this compound as an amino acid analogue and enzyme inhibitor opens doors to its exploration in complex biological systems.

Host-Pathogen Interactions: Many pathogenic bacteria rely on enzymes that are absent in humans, making them ideal drug targets. Alanine (B10760859) racemase is one such enzyme, essential for the synthesis of the bacterial cell wall component D-alanine. Aminophosphonates that are analogues of alanine, such as (1-aminoethyl)phosphonic acid, are known to be potent inhibitors of this enzyme. nih.govacs.org Future research could investigate this compound and its novel analogues for their ability to inhibit alanine racemase or other essential microbial enzymes, potentially leading to new classes of antibacterial agents. nih.gov

Microbiome Modulation: The gut and soil microbiomes are complex ecosystems where microorganisms interact and influence their environment. Phosphonate compounds, including the widely used herbicide glyphosate (B1671968), are known to impact microbial communities. nih.gov Studies have shown that phosphonate herbicides can alter the metabolism of soil bacteria, in some cases increasing the production of plant-beneficial compounds like auxins, while in other conditions impairing it. nih.govsemanticscholar.org This suggests that aminophosphonates could be explored as tools to modulate microbial populations. Research could focus on how this compound affects specific microbial species or metabolic pathways within a complex microbiome, with potential applications in agriculture or as a research tool to understand microbial ecology.

Applications in Non-Clinical Biotechnology and Materials Science

Beyond biological applications, the chemical properties of this compound and related compounds lend themselves to a variety of uses in biotechnology and materials science. researchgate.netunife.it

The phosphonic acid group is known for its strong binding affinity to metal oxides and other surfaces. This property, combined with the presence of amino and hydroxyl groups, makes this compound a candidate for the development of functional materials. Phosphonates are used to create polymers with specific properties and to functionalize surfaces for various applications. mdpi.com Potential uses include:

Creating corrosion inhibitors or scale inhibitors for industrial water treatment. unife.itwikipedia.org

Developing novel polymer-supported materials where the phosphonic acid moiety acts as a stable anchor. mdpi.com

Modifying the surfaces of medical implants or biosensors to improve biocompatibility or detection capabilities.

Enzyme immobilization is a critical technology in industrial biotechnology, enhancing enzyme stability and enabling their reuse. researchgate.net The functional groups of this compound could be used to attach it to a solid support, which could then be used in affinity-based enzyme purification or immobilization.

Conversely, the compound itself is a known inhibitor of certain enzymes, such as alanine racemase. nih.govacs.org Immobilized enzyme reactors are a cornerstone of biocatalysis. In this context, this compound could be used as a tool to study immobilized enzyme kinetics or as a selective inhibitor in multi-enzyme cascade reactions where the activity of one enzyme needs to be controlled. The development of self-assembling enzyme particles is an emerging area where specific ligands or inhibitors can play a role in modulating activity. nih.gov

The structural similarity of aminophosphonic acids to amino acids makes them prime candidates for agricultural applications. nih.govnih.gov

Herbicides: Many commercial herbicides are phosphonate derivatives. nih.gov They often work by inhibiting enzymes essential for plant growth, such as those in the amino acid biosynthesis pathways. frontiersin.org Novel aminophosphonates are continually being screened for herbicidal activity, and derivatives of this compound could represent a new class of selective herbicides. nih.govmdpi.com For example, some C-substituted derivatives of glyphosate have shown high herbicidal activity. nih.gov

Plant Biostimulants: Paradoxically, compounds based on amino acids can also act as plant biostimulants. nih.govmdpi.com These products can enhance plant development, especially under stress conditions, by improving nutrient uptake and efficiency. mdpi.comnih.gov Formulations containing amino acids have been shown to increase crop yield and quality. nih.gov Future research could explore whether this compound or its derivatives, at specific concentrations, could stimulate plant growth, improve root development, or increase resistance to environmental stressors.

| Application Area | Specific Use | Underlying Principle |

| Herbicides | Weed control. | Inhibition of essential plant enzymes, such as those for amino acid synthesis. nih.govfrontiersin.org |

| Plant Biostimulants | Enhancement of crop growth and stress resistance. | Improved nutrient uptake and modulation of physiological processes. mdpi.comnih.gov |

Patent Landscape Analysis and Intellectual Property Trends in Academic Research

The patent landscape for aminophosphonic acids is broad, reflecting their diverse applications in medicine, agriculture, and industry. orientjchem.orgnih.gov While specific patents for "this compound" are not extensively documented in publicly accessible databases, the general trends for the broader class of aminophosphonic acids provide valuable insights into the intellectual property landscape.

A significant portion of patents related to aminophosphonic acids focuses on their use as therapeutic agents. nih.govnih.gov This includes patents for novel compounds, methods of synthesis, and their application in treating various diseases. Academic research institutions are major contributors to this patent landscape, often patenting novel synthetic methodologies and compounds with promising biological activity.

In recent years, there has been a noticeable trend in patent applications for the use of aminophosphonic acids in the development of medical imaging agents and as components of drug delivery systems. This reflects the expanding scope of research and the recognition of the unique properties of these compounds beyond their direct therapeutic effects.